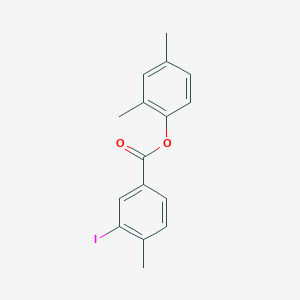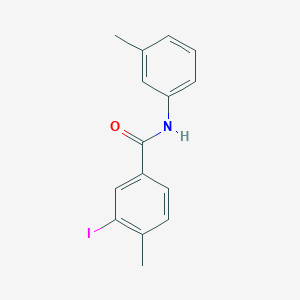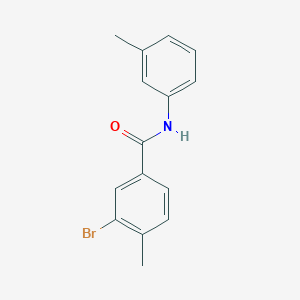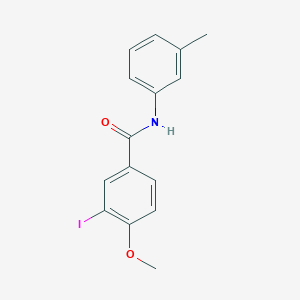![molecular formula C24H25ClN2O4S B320184 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320184.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a sulfonyl-substituted aniline moiety. Its molecular formula is C22H22ClN3O4S, and it has a molecular weight of approximately 459.94 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 4-chloro-3,5-dimethylphenol: This intermediate can be synthesized through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with 4-[(ethylanilino)sulfonyl]phenylamine: The final step involves the coupling of 4-chloro-3,5-dimethylphenoxyacetic acid with 4-[(ethylanilino)sulfonyl]phenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-chloro-2-methylphenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)ethyl N-(3-(methylthio)phenyl)carbamate
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)-acetamide
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of a chlorinated phenoxy group and a sulfonyl-substituted aniline moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H25ClN2O4S |
|---|---|
Molecular Weight |
473 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H25ClN2O4S/c1-4-27(20-8-6-5-7-9-20)32(29,30)22-12-10-19(11-13-22)26-23(28)16-31-21-14-17(2)24(25)18(3)15-21/h5-15H,4,16H2,1-3H3,(H,26,28) |
InChI Key |
CLTSPAABLOHBOD-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B320102.png)

![4-{[(4-chloroanilino)carbonyl]amino}-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B320104.png)
![2-(2,6-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B320107.png)
![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B320108.png)
![3-bromo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320109.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![5-bromo-N-[(3-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320111.png)


![2-[(1-bromo-2-naphthyl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B320116.png)

![3-(4-fluorophenyl)-N-(4-{[3-(4-fluorophenyl)acryloyl]amino}-1,2,5-oxadiazol-3-yl)acrylamide](/img/structure/B320119.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B320121.png)
